molecular formula C14H9ClO3 B581558 2-Chloro-4-(2-formylphenyl)benzoic acid CAS No. 1261970-85-7

2-Chloro-4-(2-formylphenyl)benzoic acid

Cat. No.: B581558
CAS No.: 1261970-85-7
M. Wt: 260.673
InChI Key: RFBKSOMVEFJZES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorotoluene, followed by oxidation . The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acylating agent like acetyl chloride. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-Chloro-4-(2-carboxyphenyl)benzoic acid

    Reduction: 2-Chloro-4-(2-hydroxyphenyl)benzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Properties

IUPAC Name

2-chloro-4-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBKSOMVEFJZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688855
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-85-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261970-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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